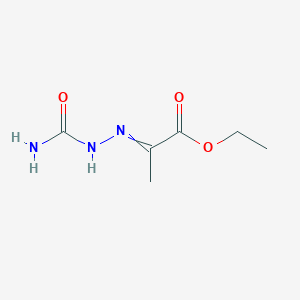

Ethyl-2-(carbamoylhydrazono)-propanoate

Description

Ethyl-2-(carbamoylhydrazono)-propanoate (CAS 861211-81-6) is a hydrazono-propanoate derivative characterized by a carbamoylhydrazone moiety and an ester functional group. Its structure includes a propanoate backbone substituted with a carbamoylhydrazone group at the 2-position, often with additional substituents such as a 4-chlorophenylsulfonyl group in specific derivatives (e.g., ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate) . This compound class is of interest in medicinal chemistry due to its structural resemblance to bioactive hydrazone derivatives, which are known for antiplatelet, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C6H11N3O3 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

ethyl 2-(carbamoylhydrazinylidene)propanoate |

InChI |

InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11) |

InChI Key |

HVFVGYAKDVKQEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NNC(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- Ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives: These compounds feature a phenylhydrazone group and a ketone at the 3-position. The 4-hydroxyphenyl-substituted derivative (compound 3m) demonstrated the highest antiplatelet activity against arachidonic acid (AA)- and adenosine diphosphate (ADP)-induced aggregation, though it was less potent than aspirin .

- (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate: This analog substitutes the carbamoylhydrazone with a 4-bromophenylhydrazone group. It exhibits moderate toxicity, requiring strict safety protocols (e.g., protective gear, avoidance of ignition sources) .

Table 1: Structural and Functional Comparison

Spectroscopic and Analytical Differences

- Infrared (IR) Spectroscopy: this compound derivatives exhibit C=O stretches at ~1699–1732 cm⁻¹ (ester) and N-H bends at ~1654–1674 cm⁻¹, consistent with hydrazone and carbamate functionalities . In contrast, phenylhydrazono derivatives (e.g., compound 3m) show similar ester carbonyl peaks but lack carbamoyl-specific bands .

- Elemental Analysis: this compound derivatives (e.g., CAS 861211-81-6) have calculated C/H/N ratios aligning with carbamoyl and sulfonyl groups, while phenylhydrazono analogs show higher carbon content due to aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.